
3-甲氧基-4-(三氟甲基)苯酚
描述
3-Methoxy-4-(trifluoromethyl)phenol is a chemical compound with the CAS number 106877-41-2 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Methoxy-4-(trifluoromethyl)phenol and its derivatives has been a topic of interest in recent years. For instance, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis
The molecular formula of 3-Methoxy-4-(trifluoromethyl)phenol is C8H7F3O2 .科学研究应用
生物活性天然产物的合成
酚类衍生物,例如3-甲氧基-4-(三氟甲基)苯酚,在生物活性天然产物的合成中具有很高的潜力作为构建单元 . 这些化合物可用于构建具有官能团的复杂分子,这些官能团赋予特定的性质 .
导电聚合物的生产
3-甲氧基-4-(三氟甲基)苯酚可用于导电聚合物的合成 . 这些聚合物具有广泛的应用,包括在电子行业 .
在塑料、粘合剂和涂料行业的应用
这种化合物用于各种行业,包括塑料、粘合剂和涂料 . 它提高了这些材料的热稳定性和阻燃性 .
抗氧化特性
3-甲氧基-4-(三氟甲基)苯酚具有潜在的抗氧化特性 . 这使得它在氧化成为问题的行业中很有用 .
紫外线吸收剂
这种化合物可用作紫外线吸收剂 . 这种特性在需要抗紫外线性能的塑料和涂料等行业中很有益 .
阻燃剂
3-甲氧基-4-(三氟甲基)苯酚可以作为阻燃剂 . 这在纺织品和电子产品等行业特别有用,因为这些行业需要关注防火安全 .
潜在的生物活性
研究表明,3-甲氧基-4-(三氟甲基)苯酚具有潜在的生物活性,包括抗肿瘤和抗炎作用 . 这为其在制药应用中的应用打开了可能性 .
二芳醚的合成
4-(三氟甲基)苯酚,一种类似于3-甲氧基-4-(三氟甲基)苯酚的化合物,已用于二芳醚的合成 . 这表明3-甲氧基-4-(三氟甲基)苯酚可能以类似的方式使用 .
安全和危害
作用机制
Target of Action
3-Methoxy-4-(trifluoromethyl)phenol is a complex organic compound It belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . These groups can interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, suggesting that this compound may also participate in such reactions
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied in the synthesis of various organic compounds. This suggests that 3-Methoxy-4-(trifluoromethyl)phenol may also be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19214 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed
Result of Action
Given its potential involvement in suzuki–miyaura coupling reactions , it may play a role in the synthesis of various organic compounds
Action Environment
It’s worth noting that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions
生化分析
Biochemical Properties
3-Methoxy-4-(trifluoromethyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 3-Methoxy-4-(trifluoromethyl)phenol can form hydrogen bonds with proteins, affecting their conformation and stability .
Cellular Effects
The effects of 3-Methoxy-4-(trifluoromethyl)phenol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, 3-Methoxy-4-(trifluoromethyl)phenol can alter the expression of genes related to oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 3-Methoxy-4-(trifluoromethyl)phenol exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding. Additionally, 3-Methoxy-4-(trifluoromethyl)phenol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Methoxy-4-(trifluoromethyl)phenol can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to 3-Methoxy-4-(trifluoromethyl)phenol can lead to changes in cell viability and function, potentially due to cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-Methoxy-4-(trifluoromethyl)phenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage level. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
3-Methoxy-4-(trifluoromethyl)phenol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety in therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Methoxy-4-(trifluoromethyl)phenol within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its bioavailability and activity. These factors play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-Methoxy-4-(trifluoromethyl)phenol can influence its activity and function. The compound may be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For instance, mitochondrial localization may enhance the compound’s effects on cellular metabolism and oxidative stress response .
属性
IUPAC Name |
3-methoxy-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNDFOHZRDLUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292849 | |
| Record name | 3-Methoxy-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-41-2 | |
| Record name | 3-Methoxy-4-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



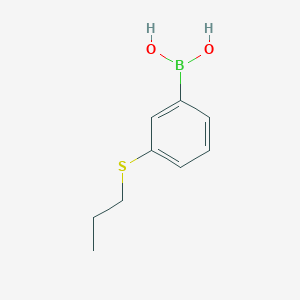

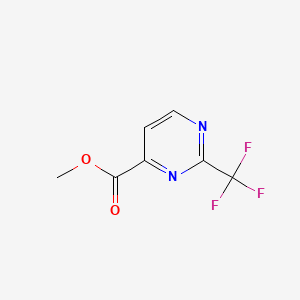
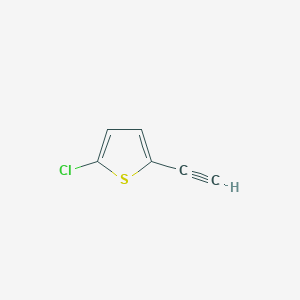
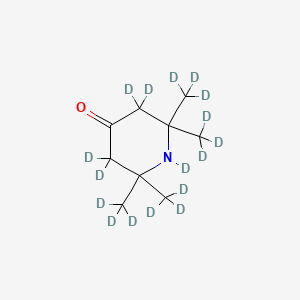

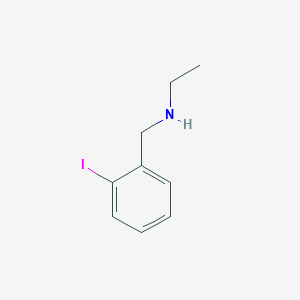
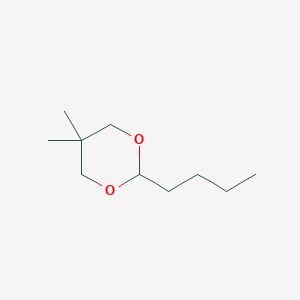

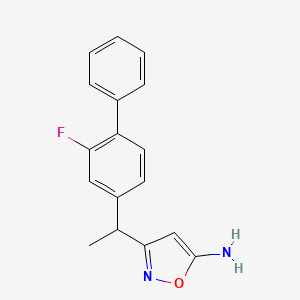
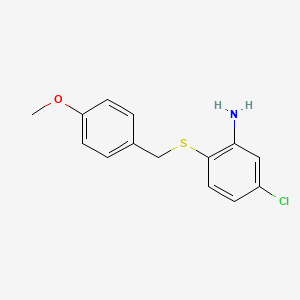

![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/structure/B1369258.png)
